molecular formula C10H14N4O2S2 B2860782 N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 923710-86-5

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2860782
CAS No.: 923710-86-5
M. Wt: 286.37
InChI Key: GPWPXEVSKLCWDD-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused bicyclic scaffold with a sulfonamide group at position 6 and a sulfanyl (thiol) substituent at position 2. The N,N-diethyl moiety on the sulfonamide nitrogen distinguishes it from other analogs in this class.

Properties

IUPAC Name

N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPXEVSKLCWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves several steps. One common method includes the reaction of pyridine-2,6-dimethylhydrazine with carbon disulfide in the presence of potassium hydroxide and ethanol . The reaction mixture is then subjected to sulfonylation to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the synthesis of other complex molecules and materials .

Mechanism of Action

The mechanism of action of N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of triazolopyridine sulfonamides are heavily influenced by substituents at positions 3, 6, and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Analytical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Features
Target Compound 3-SH, 6-SO₂N(Et)₂ C₁₁H₁₅N₅O₂S₂ 321.40 Not reported Anticipated δ ~2.5–3.0 (diethyl CH₃), δ ~8.5–9.0 (H-5)
N-(4-Chlorophenyl)-3-methyl-6-sulfonamide (6g) 3-CH₃, 6-SO₂NH(4-Cl-Ph) C₁₃H₁₁ClN₄O₂S 322.76 206–208 δ 2.70 (3-CH₃), δ 8.78 (H-5)
N-(3,5-Difluorophenyl)-8-sulfonamide (6a) 8-SO₂NH(3,5-F₂-Ph) C₁₂H₈F₂N₄O₂S 310.28 184–186 δ 9.40 (H-3), δ 11.44 (SO₂NH)
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-6-sulfonamide (8h) 3-CH₃, 6-SO₂N(3-Cl-Ph)(2-F-Bn) C₂₀H₁₆ClFN₄O₂S 430.88 153–155 δ 2.77 (3-CH₃), δ 7.03–7.38 (Ar H)

Key Observations :

  • N-Substituents : The diethyl group on the sulfonamide nitrogen likely increases lipophilicity compared to aryl or benzyl substituents, which could influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Biological Activity

N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimalarial activity, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives. Its chemical structure is characterized by a triazole ring fused to a pyridine moiety with a sulfonamide functional group. The molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S with a molecular weight of approximately 286.38 g/mol .

Antimalarial Activity

Recent studies have demonstrated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. A notable study involved the synthesis of a virtual library of compounds, including this compound. The library was screened against Plasmodium falciparum, the causative agent of malaria. Two compounds showed promising in vitro activity with IC50 values of 2.24 µM and 4.98 µM respectively .

The mechanism by which this compound exerts its antimalarial effects is believed to involve inhibition of falcipain-2, an essential cysteine protease in the malaria parasite’s lifecycle. This inhibition disrupts protein degradation processes crucial for parasite survival .

Other Biological Activities

In addition to its antimalarial properties, compounds related to this triazolo-pyridine scaffold have shown potential in various therapeutic areas:

  • Antibacterial Activity : Some derivatives have exhibited antibacterial effects against multiple strains of bacteria.
  • Anticancer Properties : Preliminary studies suggest that certain triazolo-pyridines may inhibit cancer cell proliferation in vitro; however, specific data on this compound remains limited .
  • Immunomodulatory Effects : Research indicates potential roles in modulating immune responses through inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), which could enhance cancer immunotherapy strategies .

Case Studies and Research Findings

StudyFocusFindings
Antimalarial ActivityIdentified two derivatives with IC50 values of 2.24 µM and 4.98 µM against Plasmodium falciparum.
Immunomodulatory EffectsNovel compounds showed sub-micromolar potency as IDO1 inhibitors with excellent metabolic stability.
Anticancer ActivityInvestigated triazene derivatives; some exhibited cytotoxic effects on cancer cells at certain concentrations.

Q & A

Q. Tables

Table 1: Key Physicochemical Properties

PropertyValue/RangeMethod/Reference
Molecular Weight~424.49 g/molHRMS
logP2.1–2.8Shake-flask/HPLC
Aqueous Solubility (pH 7)2.5 mg/mLEquilibrium solubility

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